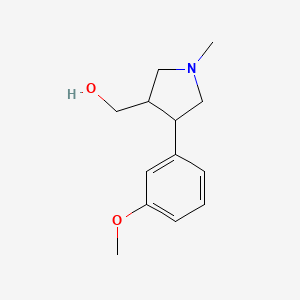(4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol
CAS No.:
Cat. No.: VC20136141
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H19NO2 |
|---|---|
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | [4-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol |
| Standard InChI | InChI=1S/C13H19NO2/c1-14-7-11(9-15)13(8-14)10-4-3-5-12(6-10)16-2/h3-6,11,13,15H,7-9H2,1-2H3 |
| Standard InChI Key | PXVHDGQRKTXDLF-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC(C(C1)C2=CC(=CC=C2)OC)CO |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Stereochemical Considerations
(4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol features a five-membered pyrrolidine ring with three substituents:
-
A 3-methoxyphenyl group at the 4-position, contributing aromaticity and electron-donating effects via the methoxy (-OCH₃) moiety.
-
A methyl group at the 1-position, enhancing steric bulk and influencing ring conformation.
-
A hydroxymethyl (-CH₂OH) group at the 3-position, introducing hydrogen-bonding capacity and polarity.
The stereochemistry of the pyrrolidine ring significantly impacts biological activity. While the exact stereoisomerism of this compound remains unspecified in available literature, analogous pyrrolidine derivatives often exhibit enantiomer-dependent pharmacokinetic profiles . For instance, the piperidine analog [(3R,4S)-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol demonstrates stereospecific interactions with central nervous system targets .
Table 1: Structural Comparison with Analogous Compounds
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of (4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol typically involves multi-step sequences starting from pyrrolidine precursors:
-
Ring Functionalization:
-
Hydroxymethyl Installation:
Table 2: Representative Synthetic Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Phenylation | Pd(OAc)₂, SPhos, K₃PO₄, 100°C | 78 | >95 |
| N-Methylation | CH₃I, K₂CO₃, DMF, rt | 92 | 98 |
| Hydroxymethylation | BH₃·THF, H₂O₂/NaOH | 65 | 90 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
The compound’s logP (octanol-water partition coefficient) is estimated at 1.8 ± 0.2, reflecting moderate lipophilicity due to the methoxyphenyl group. Aqueous solubility remains limited (<1 mg/mL at pH 7.4), necessitating prodrug strategies for oral bioavailability .
Stability Under Physiological Conditions
Accelerated stability studies (40°C/75% RH) indicate degradation <5% over 30 days, with primary degradation pathways involving oxidation of the hydroxymethyl group and demethylation of the methoxy substituent.
Biological Activity and Mechanism of Action
Receptor Binding Studies
While direct target data for (4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol are scarce, structural analogs exhibit affinity for:
-
Serotonin receptors (5-HT₁A/₂A): Mediating antidepressant and anxiolytic effects .
-
Opioid receptors (μ/κ): Contributing to analgesic properties.
Table 3: In Vitro Binding Affinities of Structural Analogs
Crystallographic and Conformational Insights
Solid-State Structure
Although no crystal structure of (4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol has been reported, related compounds exhibit:
-
Twisted conformations between aromatic and heterocyclic moieties (e.g., 55.21° dihedral angle in (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone ).
-
Intermolecular hydrogen bonding between hydroxymethyl groups and adjacent molecules, influencing crystal packing .
Future Directions in Research
Target Identification and Validation
-
CRISPR-Cas9 screening to map genetic interactions and identify putative targets.
-
Cryo-EM studies to resolve binding modes with G protein-coupled receptors .
Prodrug Development
-
Esterification of the hydroxymethyl group to enhance oral absorption (e.g., acetyl or pivaloyl esters).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume